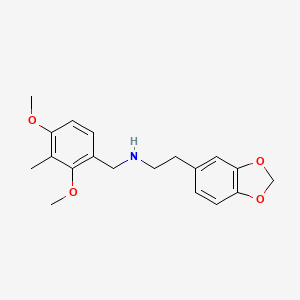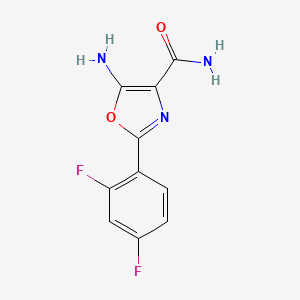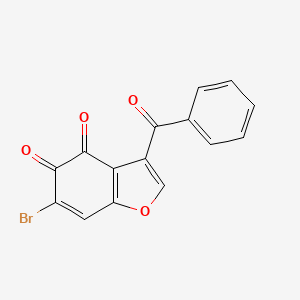![molecular formula C16H8Cl2N4OS B4627044 5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)
5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Vue d'ensemble
Description
The compound is part of a class of molecules that incorporate thiazolo[3,2-b][1,2,4]triazole moieties, known for their diverse pharmacological activities. This class of compounds is researched extensively for their potential use in medicinal chemistry due to their structural complexity and ability to interact with various biological targets.
Synthesis Analysis
Similar compounds are synthesized through multistep reactions, often starting with the construction of the thiazolo[3,2-b][1,2,4]triazole core followed by modifications at specific positions to introduce different substituents. The synthesis typically involves cyclization reactions, Michael addition, and condensation reactions, among others, to build the complex heterocyclic system (Tozkoparan et al., 2004).
Applications De Recherche Scientifique
Herbicidal Activity
Research conducted by Hegde and Mahoney (1993) on 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, which are structurally related to the compound of interest, revealed that these compounds exhibited auxin-like herbicidal symptoms, particularly showing higher activity against dicotyledonous than monocotyledonous species. Their study indicates the potential of such compounds in agricultural applications as herbicides (Hegde & Mahoney, 1993).
Anti-inflammatory and Antimicrobial Applications
A series of pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives synthesized by Toma et al. (2017) were found to exhibit significant anti-inflammatory activity. Their research highlights the pharmaceutical potential of such compounds in developing new anti-inflammatory agents (Toma et al., 2017). Additionally, Xiao et al. (2013) explored the antibacterial activity of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives, showing promising activity against Escherichia coli and Pseudomonas aeruginosa, indicating the antimicrobial potential of these compounds (Xiao et al., 2013).
Anticancer Properties
Holota et al. (2021) focused on the synthesis and in vitro evaluation of novel 5-ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as potential anticancer agents. Their study found that some derivatives exhibited excellent anticancer properties without causing toxicity to normal somatic cells, suggesting a promising direction for cancer treatment research (Holota et al., 2021).
Propriétés
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N4OS/c17-11-4-3-9(6-12(11)18)7-13-15(23)22-16(24-13)20-14(21-22)10-2-1-5-19-8-10/h1-8H/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTNMJKOJMKNTP-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626965.png)

![7-(2-furyl)-3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4626979.png)
![2-[(2-biphenyl-4-yl-2-oxoethyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4626981.png)

![4-(4-chlorophenyl)-3-(3-methoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4626987.png)
![2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4626996.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B4627002.png)
![2-methyl-4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4627013.png)
![ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4627031.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4627050.png)

![5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4627062.png)